An In-Depth Technical Guide to Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate: Properties, Reactivity, and Applications
An In-Depth Technical Guide to Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate: Properties, Reactivity, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a pyrimidine core, a reactive chlorine atom, an electron-withdrawing trifluoromethyl group, and a versatile ethyl ester, makes it a valuable building block for creating complex molecular entities. The trifluoromethyl group, in particular, enhances metabolic stability and modulates the electronic properties of the pyrimidine ring, thereby influencing biological activity. This guide provides a comprehensive overview of its physical and chemical properties, explores its reactivity profile with a focus on nucleophilic substitution, outlines its applications, and details essential safety and handling protocols.
Molecular Structure and Identification
The structure of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate is defined by a pyrimidine ring substituted at positions 2, 4, and 5. The systematic nomenclature clearly defines this arrangement, reflecting the priority of the heterocyclic ring system.[1]
Caption: Chemical structure of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate.
Table 1: Compound Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate |
| Synonyms | 4-Chloro-5-(ethoxycarbonyl)-2-(trifluoromethyl)pyrimidine[1][2] |
| CAS Number | 720-01-4[1][2][3][4] |
| Molecular Formula | C₈H₆ClF₃N₂O₂[1][2][5] |
| Molecular Weight | 254.59 g/mol [1][2][6][7] |
| InChI Key | DSULCDCBENGHAX-UHFFFAOYSA-N[1] |
| SMILES | CCOC(=O)C1=CN=C(N=C1Cl)C(F)(F)F[1] |
Physicochemical Properties
This compound is typically supplied as a solid at room temperature. Its physical characteristics are critical for determining appropriate solvents, reaction temperatures, and storage conditions.
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to pale yellow crystalline solid or powder | [1] |
| Melting Point | 36-42 °C | [1][4] |
| Boiling Point | 95 °C @ 0.3 mmHg | [1][4] |
| Density | ~1.45 g/cm³ | [1] |
| Flash Point | >110 °C | [4] |
| Storage | 2-8 °C under an inert atmosphere |[1] |
Chemical Reactivity and Synthetic Profile
The reactivity of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate is dominated by the electrophilic nature of the pyrimidine ring, which is further enhanced by the strong electron-withdrawing effects of the trifluoromethyl group and the nitrogen atoms. This electronic arrangement makes the chlorine atom at the C4 position an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr)
This is the most synthetically valuable reaction for this compound. The C4 position is highly activated towards attack by a wide range of nucleophiles.
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Causality: The electron-deficient pyrimidine ring can stabilize the negative charge of the intermediate Meisenheimer complex formed during the SNAr mechanism. The trifluoromethyl group at C2 further delocalizes this charge, significantly accelerating the reaction rate compared to less-activated chloropyrimidines.
-
Common Nucleophiles:
-
Amines (N-nucleophiles): Primary and secondary amines readily displace the chloride to form 4-amino-pyrimidine derivatives, a common core in many biologically active molecules.
-
Thiols (S-nucleophiles): Thiolates react efficiently to yield 4-thioether-pyrimidines.
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Alcohols (O-nucleophiles): Alkoxides and phenoxides can displace the chloride to form 4-ether-pyrimidines.
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Caption: General workflow for nucleophilic substitution at the C4 position.
Ester Group Manipulation
The ethyl ester at the C5 position offers another handle for synthetic modification.
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Hydrolysis: The ester can be hydrolyzed under basic (e.g., NaOH, LiOH) or acidic conditions to yield the corresponding carboxylic acid.[1] This acid can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amides, significantly expanding the accessible chemical space.
Role of the Trifluoromethyl Group
The -CF₃ group is generally unreactive under common synthetic conditions. Its primary role is to modulate the electronic properties of the ring and to enhance the metabolic stability and lipophilicity of derivative compounds, which are desirable traits in drug candidates.[1]
Experimental Protocol: A Case Study in N-Arylation
The following protocol provides a representative, self-validating system for the substitution of the C4-chloro group with a primary amine.
Objective: To synthesize Ethyl 4-(alkylamino)-2-(trifluoromethyl)pyrimidine-5-carboxylate.
Methodology:
-
Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq.) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or ethanol.[1]
-
Addition of Nucleophile: Add the desired primary amine (1.1 eq.) to the solution.
-
Addition of Base: Add a non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq.), to the reaction mixture.
-
Expert Rationale: The base is crucial for scavenging the hydrochloric acid (HCl) generated during the reaction. Neutralizing the HCl prevents the protonation of the amine nucleophile (rendering it unreactive) and drives the equilibrium towards the product.
-
-
Reaction Conditions: Stir the mixture at a controlled temperature, typically between 60-80 °C.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).
-
Wash the combined organic layers with brine to remove residual DMF and salts.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Validation:
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent to yield the final product.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This analytical validation is essential to confirm the success of the protocol.
-
Applications in Drug Discovery and Agrochemicals
This pyrimidine derivative is not typically an end-product but rather a crucial intermediate for building more elaborate molecules.
-
Medicinal Chemistry: It serves as a scaffold for synthesizing compounds targeting a range of biological pathways.[8] The pyrimidine core is a well-known pharmacophore found in numerous approved drugs. Derivatives have been explored for their potential as anti-inflammatory, antiviral, and antimicrobial agents.[1] The trifluoromethyl-pyrimidine motif, specifically, has been utilized in the development of EGFR inhibitors for cancer therapy.[9]
-
Agrochemicals: The trifluoromethylpyridine and pyrimidine motifs are key structural features in many modern pesticides and herbicides.[10] This compound provides a convergent route to introduce this important pharmacophore, enabling the synthesis and screening of new crop protection agents.[8]
Safety, Handling, and Storage
Due to its reactivity and potential biological activity, proper handling of this compound is essential.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles.[3][11]
-
Handling: Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[3]
-
-
Storage:
Conclusion
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate is a cornerstone intermediate for synthetic chemists. Its well-defined reactivity, centered on the predictable nucleophilic displacement of the C4-chloride, provides a reliable pathway to a diverse range of substituted pyrimidines. The presence of the trifluoromethyl group imparts favorable properties for drug discovery and agrochemical applications, including enhanced metabolic stability. A thorough understanding of its properties, reactivity, and handling requirements enables researchers to leverage this powerful building block to its full potential in the development of novel, high-value chemical entities.
References
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- Sigma-Aldrich. (n.d.). ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
- Chem-Impex. (n.d.). Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
- Fisher Scientific. (2010). SAFETY DATA SHEET: Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate.
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- Zhang, L., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Bioorganic & Medicinal Chemistry, 71, 128833.
- Ogawa, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 297-308.
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